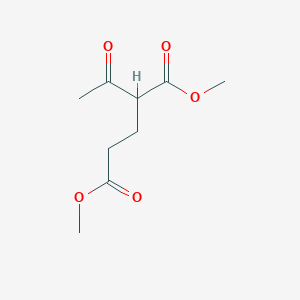

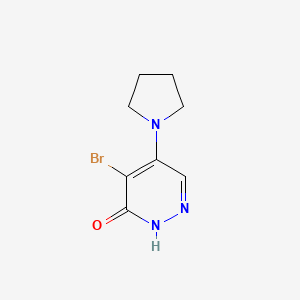

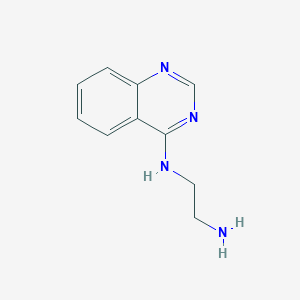

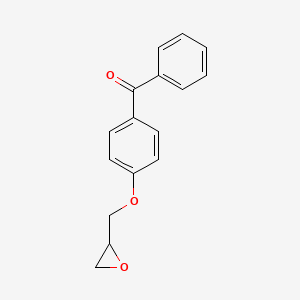

4-溴-5-(1-吡咯烷基)-3(2H)-吡哒嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyridazinone derivatives, including structures similar to 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, often involves multistep chemical processes. For example, the synthesis of related pyridazinone compounds can be achieved through Friedel-Crafts acylation, cyclization of intermediary keto acids with hydrazine hydrate, and subsequent reactions with various reagents to introduce different substituents into the pyridazinone core (Soliman & El-Sakka, 2011). These methodologies highlight the versatility of pyridazinone synthesis, providing a foundation for the synthesis of 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone.

Molecular Structure Analysis

Molecular structure analysis of pyridazinone derivatives, such as 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone, focuses on understanding the arrangement of atoms within the molecule. Studies on similar compounds have utilized techniques like X-ray diffraction to elucidate the crystal structure, revealing intra- and intermolecular hydrogen bonding and π-π interactions that stabilize the molecular and crystal structure (Balderson et al., 2007).

Chemical Reactions and Properties

Pyridazinones undergo various chemical reactions, reflecting their rich chemical properties. For instance, reactions with bromine or sulfuryl chloride can lead to halogenated derivatives, illustrating the compound's reactivity towards electrophilic halogenation (Schober & Kappe, 1990). Additionally, pyridazinones can participate in nucleophilic substitution reactions, enabling the introduction of diverse substituents and the synthesis of polysubstituted derivatives (Pattison et al., 2009).

科学研究应用

除草剂作用

4-溴-5-(1-吡咯烷基)-3(2H)-吡哒嗪酮衍生物与吡唑酮相似,可作为植物中希尔反应和光合作用的抑制剂。这种机制对其植物毒性至关重要,该特性可用于除草剂的开发。例如,源自吡唑酮的吡哒嗪酮化合物 6706 可抑制叶绿体发育,并且对植物中的代谢解毒具有抗性,使其比其前体有效得多 (Hilton 等,1969)。

抗高血压特性

包括 4-溴-5-(1-吡咯烷基)-3(2H)-吡哒嗪酮在内的吡哒嗪酮衍生物已显示出作为抗高血压剂的潜力。这些化合物,特别是吡啶酮环上带有取代基的化合物,表现出钾离子通道激活剂的活性,这在控制高血压方面可能是有益的 (Bergmann 和 Gericke,1990)。

多功能体系的合成

吡哒嗪酮骨架可通过连续的亲核取代过程用于创建多种多功能体系。这些过程能合成各种二取代和稠环吡哒嗪酮体系,这些体系可能在药物发现中得到应用 (Pattison 等,2009)。

抗癌活性

最近的研究还探索了具有潜在抗癌活性的新型吡哒嗪酮衍生物的合成。这些化合物经过测试,证明其对抑制各种癌细胞系有效,并评估了其作为抗癌、抗血管生成和抗氧化剂的作用 (Kamble 等,2015)。

作物保护

在作物保护方面,吡哒嗪酮衍生物在除草剂和杀虫剂的开发中至关重要。它们的亲核取代化学性质使其适用于合成具有生物活性的吡哒嗪,突出了它们在农业中的重要性 (Stevenson 等,2005)。

安全和危害

属性

IUPAC Name |

5-bromo-4-pyrrolidin-1-yl-1H-pyridazin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN3O/c9-7-6(5-10-11-8(7)13)12-3-1-2-4-12/h5H,1-4H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDGSEAYARKYIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C(=O)NN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352001 |

Source

|

| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

692749-93-2 |

Source

|

| Record name | 4-bromo-5-(1-pyrrolidinyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,5-Dioxopyrrolidin-1-yl) 3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B1269480.png)

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1269488.png)

![ethyl (2Z)-3-[(4-chlorophenyl)amino]-2-cyanoacrylate](/img/structure/B1269493.png)

![1,3-Bis(bis((1H-benzo[d]imidazol-2-yl)methyl)amino)propan-2-ol](/img/structure/B1269499.png)

![4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1269502.png)